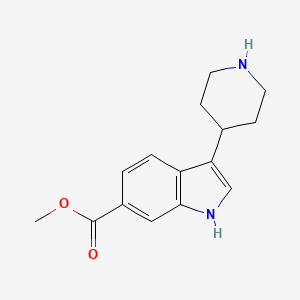![molecular formula C12H14ClN3O3 B12976806 2-Chloro-8-ethyl-5,6,7,8-tetrahydro-5-oxo-pyrido[2,3-d]pyrimidine-6-carboxylic acid ethyl ester CAS No. 51940-32-0](/img/structure/B12976806.png)
2-Chloro-8-ethyl-5,6,7,8-tetrahydro-5-oxo-pyrido[2,3-d]pyrimidine-6-carboxylic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-8-ethyl-5,6,7,8-tetrahydro-5-oxo-pyrido[2,3-d]pyrimidine-6-carboxylic acid ethyl ester is a heterocyclic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrido[2,3-d]pyrimidine core, which is known for its biological activity and structural versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-8-ethyl-5,6,7,8-tetrahydro-5-oxo-pyrido[2,3-d]pyrimidine-6-carboxylic acid ethyl ester typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrido[2,3-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base can form the pyrido[2,3-d]pyrimidine core.
Esterification: The carboxylic acid group can be esterified using ethanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to enhance efficiency and sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-8-ethyl-5,6,7,8-tetrahydro-5-oxo-pyrido[2,3-d]pyrimidine-6-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group at the 5-position can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines) in the presence of a base (e.g., triethylamine) at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Major Products
Substitution: Formation of 2-amino-8-ethyl-5,6,7,8-tetrahydro-5-oxo-pyrido[2,3-d]pyrimidine-6-carboxylic acid ethyl ester.
Reduction: Formation of 2-chloro-8-ethyl-5,6,7,8-tetrahydro-5-hydroxy-pyrido[2,3-d]pyrimidine-6-carboxylic acid ethyl ester.
Oxidation: Formation of 2-chloro-8-ethyl-5,6,7,8-tetrahydro-5-oxo-pyrido[2,3-d]pyrimidine-6-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex heterocyclic systems
Biology
In biological research, derivatives of pyrido[2,3-d]pyrimidine have shown potential as enzyme inhibitors, particularly targeting kinases and other proteins involved in cell signaling pathways. This makes the compound of interest for developing new therapeutic agents.
Medicine
Medicinally, compounds with a pyrido[2,3-d]pyrimidine core have been investigated for their anticancer, antiviral, and anti-inflammatory properties. The specific compound could be explored for similar activities, potentially leading to new drug candidates.
Industry
In industry, this compound could be used in the development of new materials with specific electronic or optical properties, given the known utility of heterocyclic compounds in materials science.
Wirkmechanismus
The mechanism of action of 2-Chloro-8-ethyl-5,6,7,8-tetrahydro-5-oxo-pyrido[2,3-d]pyrimidine-6-carboxylic acid ethyl ester would depend on its specific application. For instance, if used as a kinase inhibitor, it would likely bind to the ATP-binding site of the kinase, preventing phosphorylation of substrate proteins and thereby disrupting cell signaling pathways. The exact molecular targets and pathways would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5,6,7,8-tetrahydro-5-oxo-pyrido[2,3-d]pyrimidine-6-carboxylic acid ethyl ester: Lacks the ethyl group at the 8-position.
2-Amino-8-ethyl-5,6,7,8-tetrahydro-5-oxo-pyrido[2,3-d]pyrimidine-6-carboxylic acid ethyl ester: Substitutes the chlorine atom with an amino group.
8-Ethyl-5,6,7,8-tetrahydro-5-oxo-pyrido[2,3-d]pyrimidine-6-carboxylic acid ethyl ester: Lacks the chlorine atom at the 2-position.
Uniqueness
The presence of both the chlorine atom and the ethyl group in 2-Chloro-8-ethyl-5,6,7,8-tetrahydro-5-oxo-pyrido[2,3-d]pyrimidine-6-carboxylic acid ethyl ester provides unique reactivity and potential biological activity compared to its analogs. This combination of substituents can influence the compound’s electronic properties, steric interactions, and overall stability, making it a distinct entity in the realm of heterocyclic chemistry.
Eigenschaften
CAS-Nummer |
51940-32-0 |
|---|---|
Molekularformel |
C12H14ClN3O3 |
Molekulargewicht |
283.71 g/mol |
IUPAC-Name |
ethyl 2-chloro-8-ethyl-5-oxo-6,7-dihydropyrido[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C12H14ClN3O3/c1-3-16-6-8(11(18)19-4-2)9(17)7-5-14-12(13)15-10(7)16/h5,8H,3-4,6H2,1-2H3 |
InChI-Schlüssel |
NYWPQRUVAYSHPO-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CC(C(=O)C2=CN=C(N=C21)Cl)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[2,3-c]pyridine-1-sulfonamide](/img/structure/B12976725.png)





![5-(6-(2-Chlorobenzyl)-5-methylpyridin-2-yl)-7-methylthiazolo[4,5-d]pyrimidine](/img/structure/B12976748.png)







